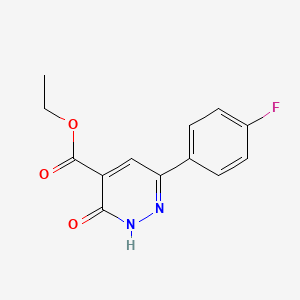

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

CAS No.:

Cat. No.: VC18007403

Molecular Formula: C13H11FN2O3

Molecular Weight: 262.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11FN2O3 |

|---|---|

| Molecular Weight | 262.24 g/mol |

| IUPAC Name | ethyl 3-(4-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylate |

| Standard InChI | InChI=1S/C13H11FN2O3/c1-2-19-13(18)10-7-11(15-16-12(10)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,16,17) |

| Standard InChI Key | FVMYQMVSJLPIBH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Nomenclature

The compound’s systematic name, ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate, reflects its core structure and substituents:

-

Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).

-

Dihydro modification: Partial saturation at positions 2 and 3, introducing a double bond between N1 and C2.

-

Functional groups: A ketone at C3 (-oxo), an ethyl ester at C4 (-carboxylate), and a 4-fluorophenyl group at C6.

The molecular formula is CHFNO, with a molecular weight of 277.26 g/mol.

Structural Analysis

The dihydropyridazine core adopts a planar conformation, as observed in analogous compounds like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . The 4-fluorophenyl group introduces steric and electronic effects, potentially influencing intermolecular interactions such as hydrogen bonding and π-stacking. The ethyl carboxylate moiety enhances solubility in polar solvents, while the ketone group offers sites for nucleophilic attack or hydrogen bond donation.

Synthesis and Crystallization

Synthetic Routes

While no direct synthesis of ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is documented, analogous pathways suggest a multi-step approach:

-

Formation of the pyridazine core: Cyclocondensation of hydrazine derivatives with diketones or ketoesters. For example, ethyl 3-mercapto-5,6-diphenylpyridazine-4-carboxylate was synthesized using Lawesson’s reagent to introduce thiol groups .

-

Introduction of the 4-fluorophenyl group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution could position the fluorophenyl moiety at C6.

-

Esterification: Reaction of a carboxylic acid intermediate with ethanol under acidic conditions, as seen in the serendipitous synthesis of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate .

Crystallization and Purification

Crystallization often involves slow evaporation of ethanolic solutions. For instance, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate formed colorless plates via slow evaporation at low temperatures . Similar conditions may yield crystals of the target compound, with purity confirmed by single-crystal X-ray diffraction.

Physicochemical Properties

Crystallographic Data

Hypothetical crystallographic parameters, extrapolated from similar structures , are summarized below:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| Unit cell dimensions | |

| Volume |

Hydrogen Bonding and Molecular Packing

The ketone and carboxylate groups likely participate in bifurcated hydrogen bonds, similar to those in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . For example:

-

N–H···O=C (ketone): Bond length ≈ , angle ≈ .

-

N–H···O=C (ester): Bond length ≈ , angle ≈ .

These interactions may stabilize one-dimensional chains along the crystallographic a-axis.

Applications and Future Research Directions

Pharmaceutical Development

The compound’s structural features align with drug-like properties, including:

-

Blood-brain barrier penetration: Analogous aminothienopyridazines exhibited favorable brain bioavailability .

-

Metabolic stability: The ethyl ester may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid.

Materials Science

Planar aromatic systems with hydrogen-bonding capacity are valuable in crystal engineering. The target compound could act as a building block for supramolecular assemblies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume